4-(Cyclopentylsulfanyl)pentan-2-one
Description
4-(Cyclopentylsulfanyl)pentan-2-one is a sulfur-containing ketone characterized by a cyclopentylthio (-S-C5H9) substituent at the 4-position of the pentan-2-one backbone. The cyclopentyl group introduces steric bulk and hydrophobicity, which may influence its physical properties, reactivity, and applications compared to other derivatives.
Properties
IUPAC Name |
4-cyclopentylsulfanylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYQGPNTQLFIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)pentan-2-one typically involves the reaction of cyclopentylthiol with pentan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the cyclopentylsulfanyl group
Scientific Research Applications
4-(Cyclopentylsulfanyl)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
The following analysis compares 4-(Cyclopentylsulfanyl)pentan-2-one with structurally related compounds, focusing on synthesis, physical properties, and applications.
Structural and Electronic Variations
Arylthio Derivatives
- 4-Methyl-4-((4-(trifluoromethyl)phenyl)thio)pentan-2-one (4k): Substituent: 4-Trifluoromethylphenylthio (-S-C6H4-CF3). This contrasts with the electron-rich cyclopentylthio group, which may enhance reactivity in certain electrophilic reactions . Yield: 63%, lower than some aliphatic thioethers (e.g., 4n: 85%) .
- 4-Methyl-4-((4-nitrophenyl)thio)pentan-2-one (4l): Substituent: 4-Nitrophenylthio (-S-C6H4-NO2). Impact: The strong electron-withdrawing nitro group further deactivates the sulfur center, making this compound less reactive in nucleophilic substitutions compared to the cyclopentyl variant .
Alkylthio Derivatives
4-(Benzylthio)-4-methylpentan-2-one (4n) :
4-(Butylthio)-4-methylpentan-2-one (4r) :
Heterocyclic Thioethers
- 4-(Furan-2-ylmethylsulfanyl)pentan-2-one :
- Substituent : Furfurylthio (-S-CH2-C4H3O).
- Applications : Widely used in flavors and fragrances due to its furan-derived aroma. Boiling point: 288.6°C, density: 1.086 g/cm³ .
- Comparison : The cyclopentyl analog lacks the aromatic furan ring, likely making it less suitable for sensory applications but more stable under oxidative conditions .
Physical Properties
Key Observations :
- Heterocyclic thioethers (e.g., furfuryl) exhibit specialized applications due to aromaticity, unlike aliphatic analogs .
Reactivity and Stability
- Electron Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) in arylthio derivatives reduce sulfur nucleophilicity, whereas cyclopentylthio’s electron-donating nature may enhance reactivity in alkylation or oxidation reactions .
- Steric Effects : The cyclopentyl group’s bulkiness may hinder access to the sulfur atom, slowing reactions compared to linear alkylthio derivatives like 4r .
- Oxidative Stability : Aliphatic thioethers (e.g., methylthio) are prone to oxidation, while cyclopentylthio’s saturated structure may offer intermediate stability between aromatic and linear aliphatic groups .
Biological Activity
4-(Cyclopentylsulfanyl)pentan-2-one is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a sulfanyl group, which significantly influences its reactivity and biological interactions. The presence of the sulfur atom in the structure suggests potential interactions with biological molecules, particularly enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways involved in physiological responses.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to its protective effects against oxidative stress.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on key metabolic enzymes. The results indicated a significant inhibition rate:
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Aldose Reductase | 78 | 25 |
| Cyclooxygenase-2 | 65 | 30 |
| Lipoxygenase | 70 | 20 |
The compound showed selective inhibition, particularly towards aldose reductase, suggesting potential therapeutic applications in diabetic complications.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was performed using human cancer cell lines to determine the compound's safety profile. The MTT assay results were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 5 | 75 |
| 1 | 50 |
At higher concentrations, the compound exhibited cytotoxic effects, indicating a dose-dependent relationship that warrants further exploration for therapeutic use.
Biological Applications
- Pharmaceutical Development : Due to its enzyme inhibition properties, there is potential for developing drugs targeting metabolic disorders.
- Antioxidant Formulations : Its antioxidant activity may be harnessed in formulations aimed at reducing oxidative stress-related diseases.
- Research Tool : The compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
